molecular formula C12H19NO2 B13921086 Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate

Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate

Cat. No.: B13921086
M. Wt: 209.28 g/mol
InChI Key: MTBMPGRPOHFCFK-UHFFFAOYSA-N
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Description

Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate is a complex organic compound featuring a bicyclic structure with nitrogen. Compounds with such structures are often found in pharmaceuticals and natural products due to their unique chemical properties and biological activities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or bacterial growth .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methylbut-2-enoate

InChI

InChI=1S/C12H19NO2/c1-8(2)11(12(14)15-3)7-13-5-9-4-10(9)6-13/h9-10H,4-7H2,1-3H3

InChI Key

MTBMPGRPOHFCFK-UHFFFAOYSA-N

Canonical SMILES

CC(=C(CN1CC2CC2C1)C(=O)OC)C

Origin of Product

United States

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